molecular formula C8H10O3 B2725022 2-Ethyl-3-methoxy-4H-pyran-4-one CAS No. 50741-69-0

2-Ethyl-3-methoxy-4H-pyran-4-one

Cat. No. B2725022
CAS RN: 50741-69-0
M. Wt: 154.165
InChI Key: FKSXDOOHTFCNOF-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxy-4H-pyran-4-one (EMPO) is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. EMPO is a cyclic ether that is structurally similar to other ethers, such as ethylene glycol and propylene glycol, and is classified as a “pyranone” due to its five-membered ring structure. While EMPO has been studied in the context of medical applications, its use in scientific research is gaining traction due to its unique properties.

Scientific Research Applications

Biomimetic Syntheses

2-Ethyl-3-methoxy-4H-pyran-4-one, a derivative of 4H-pyran-4-ones, has been utilized in biomimetic syntheses. Methoxypyrylium compounds derived from 4H-pyran-4-ones react to produce β-polycarbonyl derivatives, leading to the formation of polyketide aromatic systems. This method has been used to synthesize various benzene derivatives, demonstrating the compound's utility in organic synthesis (Griffin, Leeper, & Staunton, 1984).

Corrosion Mitigation in Metals

This compound derivatives have been explored for their potential in corrosion inhibition. Research on pyran derivatives including ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate demonstrated significant inhibition efficiency in mild steel corrosion in acidic solutions. These derivatives follow the Langmuir isotherm in adsorption and act as mixed-type inhibitors, indicating their practical application in protecting metals from corrosion (Saranya et al., 2020).

Antimicrobial Activity

Pyrazol-4-yl- and 2H-chromene-based substituted anilines synthesized from ethyl 2-cyanoacetate and various nitrostyrenes, including derivatives of this compound, have demonstrated significant antibacterial and antifungal activity. These compounds have potential applications in biological imaging and as fluorescence probes due to their emissions in the redshift region (Banoji et al., 2022).

Synthesis of Various Compounds

The compound plays a key role in the synthesis of diverse organic compounds, such as maltol, ethylmaltol, and pyromeconic acid. Its derivatives have been used as precursors in various synthetic pathways, highlighting its versatility in organic chemistry (Torii, Tanaka, Anoda, & Simizu, 1976).

Polymerization and Material Science

This compound derivatives have been employed in the synthesis of copolymers through ring-opening polymerization. These compounds are instrumental in creating structurally diverse polymers with potential applications in material science, demonstrating the compound's relevance in advanced material development (Lee & Cho, 1987).

properties

IUPAC Name

2-ethyl-3-methoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-7-8(10-2)6(9)4-5-11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSXDOOHTFCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CO1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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